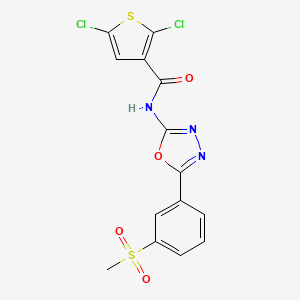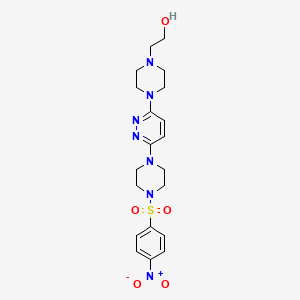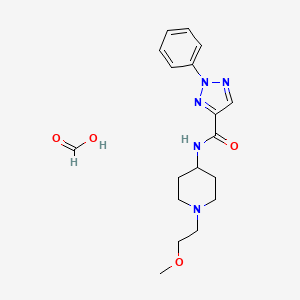
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the compound “[1-(2-methoxyethyl)piperidin-4-yl]methanol” has a molecular weight of 173.26 and is a liquid at room temperature .Aplicaciones Científicas De Investigación
Triazole-Based Compounds in Medicinal Chemistry
Triazole derivatives, like the compound , are often explored in medicinal chemistry for their potential therapeutic applications. For example, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified as potential compounds for various disease models, highlighting the triazine heterocycle's importance in medicinal chemistry (Thalji et al., 2013).
Antimicrobial Activity of Triazole Derivatives
1,2,4-Triazol-3-one derivatives, which are structurally related to the compound , have been studied for their antimicrobial properties. For instance, some new 1,2,4-triazole derivatives demonstrated significant antimicrobial activity, suggesting the potential of these compounds in addressing microbial infections (Fandaklı et al., 2012).
Chemically-Induced Reversion of Bacterial Persisters
Certain chemical compounds, including those with triazole and piperidine structures, have been shown to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This suggests a novel approach for eradicating bacterial persisters, potentially enhancing the effectiveness of antibiotic treatments (Kim et al., 2011).
Role in Cancer Research
The triazole compound family, including structures similar to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate, has been explored in cancer research. For example, 2-phenyl-2H-indazole-7-carboxamides, which share structural similarities, have shown efficacy against BRCA-1 and BRCA-2 deficient cancer cells, indicating the potential of triazole derivatives in targeted cancer therapies (Jones et al., 2009).
Conformational and NQR Analysis in Chemical Studies
The structural and conformational analysis of compounds similar to the one , such as phosphoric triamides containing piperazine, provides insights into the chemical properties and potential applications of these molecules in various fields, including materials science and molecular engineering (Shariatinia et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.CH2O2/c1-24-12-11-21-9-7-14(8-10-21)19-17(23)16-13-18-22(20-16)15-5-3-2-4-6-15;2-1-3/h2-6,13-14H,7-12H2,1H3,(H,19,23);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWWKNHSZHYIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide formate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2702322.png)

![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
![1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2702325.png)
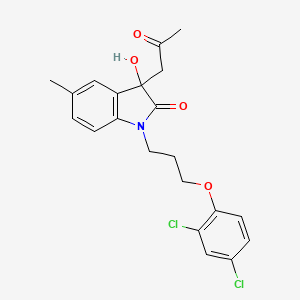
![[2-Amino-2-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B2702327.png)
![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)
![8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2702329.png)
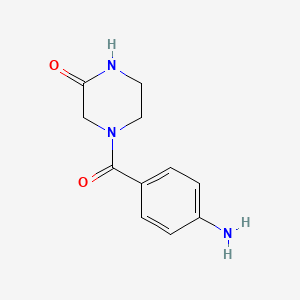
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2702334.png)
